molecular formula C26H24N4O4S2 B12160383 N'-[(Z)-(3,4-dihydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

N'-[(Z)-(3,4-dihydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

Cat. No.: B12160383
M. Wt: 520.6 g/mol
InChI Key: SUGONTULKPZMDR-WKIKZPBSSA-N
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Description

(E)-N’-(3,4-dihydroxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a benzylidene group, a thieno[2,3-d]pyrimidin ring, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3,4-dihydroxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide typically involves multiple steps:

    Formation of the thieno[2,3-d]pyrimidin ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and a suitable diketone.

    Introduction of the p-tolyl group: This step involves the use of a Friedel-Crafts alkylation reaction to attach the p-tolyl group to the thieno[2,3-d]pyrimidin ring.

    Formation of the hydrazide moiety: This is typically done by reacting the intermediate compound with hydrazine hydrate.

    Condensation with 3,4-dihydroxybenzaldehyde: The final step involves the condensation of the hydrazide intermediate with 3,4-dihydroxybenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3,4-dihydroxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The dihydroxybenzylidene moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted hydrazides.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-(3,4-dihydroxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the dihydroxybenzylidene moiety suggests it could interact with enzymes that have active sites capable of forming hydrogen bonds with hydroxyl groups.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could have activity against certain types of cancer cells or pathogens.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (E)-N’-(3,4-dihydroxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The dihydroxybenzylidene moiety can form hydrogen bonds with active sites, while the thieno[2,3-d]pyrimidin ring can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(3,4-dihydroxybenzylidene)-2-((4-oxo-3-(phenyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide
  • (E)-N’-(3,4-dihydroxybenzylidene)-2-((4-oxo-3-(m-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide

Uniqueness

The uniqueness of (E)-N’-(3,4-dihydroxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide lies in its specific combination of functional groups and ring structures. This unique arrangement allows for specific interactions with biological targets and provides distinct chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C26H24N4O4S2

Molecular Weight

520.6 g/mol

IUPAC Name

N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H24N4O4S2/c1-15-6-9-17(10-7-15)30-25(34)23-18-4-2-3-5-21(18)36-24(23)28-26(30)35-14-22(33)29-27-13-16-8-11-19(31)20(32)12-16/h6-13,31-32H,2-5,14H2,1H3,(H,29,33)/b27-13-

InChI Key

SUGONTULKPZMDR-WKIKZPBSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N/N=C\C4=CC(=C(C=C4)O)O)SC5=C3CCCC5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NN=CC4=CC(=C(C=C4)O)O)SC5=C3CCCC5

Origin of Product

United States

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